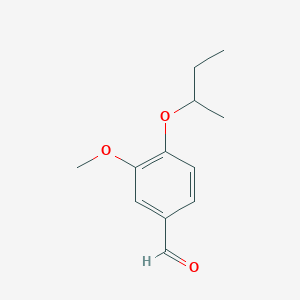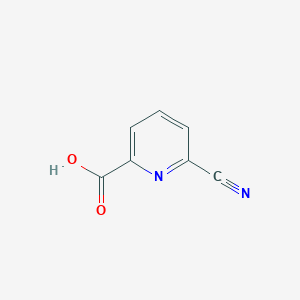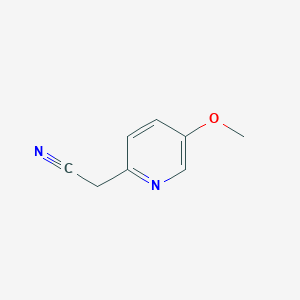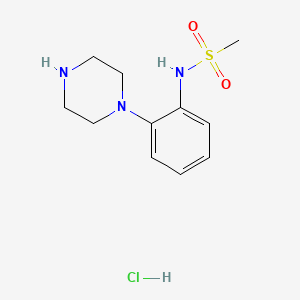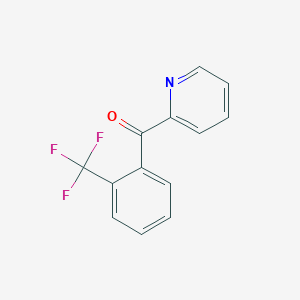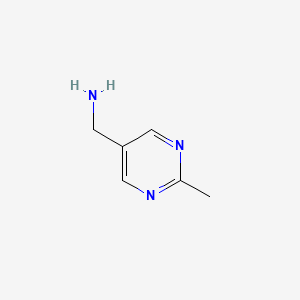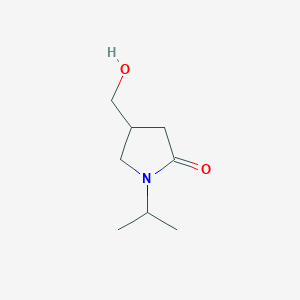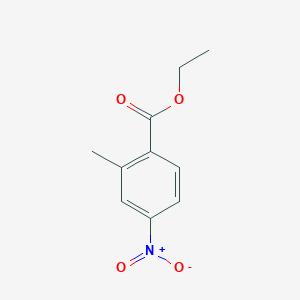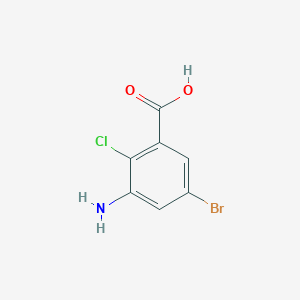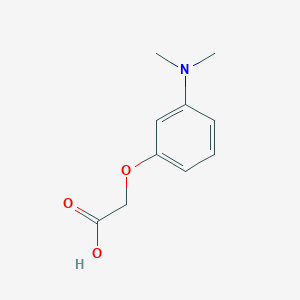
2-(3-(二甲氨基)苯氧基)乙酸
描述
2-(3-(Dimethylamino)phenoxy)acetic acid is a chemical compound that is part of a broader class of phenoxyacetic acids. These compounds are known for their diverse applications in organic synthesis and potential interactions with metals. The structure of related phenoxyacetic acids often features hydrogen bonding and can form dimeric structures in their crystal forms, as seen in the closely related (2-methylphenoxy)acetic acid .
Synthesis Analysis
The synthesis of compounds related to 2-(3-(Dimethylamino)phenoxy)acetic acid involves multi-step reactions. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with a similar dimethylamino group, was prepared from corresponding acetoacetic esters in a three-step process . Another related compound, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, was synthesized from N-acetylglycine, which was converted using N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol in the presence of potassium carbonate .
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives is characterized by the presence of aromatic rings, carboxylate groups, and substituents such as methyl or methoxy groups. For example, (2-methylphenoxy)acetic acid exhibits dimeric hydrogen bonding involving the carboxylate groups . The crystal structure of related compounds can be stabilized by C-H⋯O hydrogen bonding, which is a common feature in these molecules .
Chemical Reactions Analysis
Phenoxyacetic acid derivatives can undergo various chemical reactions, including interactions with metals to form complexes. For instance, the crystal structures of metal complexes with related phenoxyacetic acids have been determined, showing different coordination geometries and bonding patterns . These interactions are significant as they can influence the properties and applications of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives are influenced by their molecular structure. The presence of substituents like dimethylamino groups can affect the compound's reactivity and interaction with other molecules. The crystallographic studies provide insights into bond lengths, angles, and molecular packing, which are crucial for understanding the behavior of these compounds under various conditions .
科学研究应用
1. Application as a Selective COX-2 Inhibitor
- Summary of the Application: This compound has been used in the design and synthesis of new anti-inflammatory agents with expected selective inhibition for COX-2 .
- Methods of Application or Experimental Procedures: The compound was synthesized and tested for its ability to inhibit COX-2. The inhibition was measured using the IC50 value, which is the concentration of the compound that reduces the biological or biochemical function of COX-2 by half .
- Results or Outcomes: Compounds showed significant COX-2 inhibition with IC50 in the range of 0.06–0.09 μM, indicating powerful pharmacological potential . In vivo testing showed significant anti-inflammatory effects without causing stomach ulcers .
2. Application in the Synthesis of Phenoxy Acetamide Derivatives
- Summary of the Application: This compound has been used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
- Methods of Application or Experimental Procedures: The compound was used as a starting material in the synthesis of various phenoxy acetamide derivatives. These derivatives were then tested for their biological activity .
- Results or Outcomes: The synthesized phenoxy acetamide derivatives showed promising pharmacological properties, suggesting they could be successful agents in enhancing life quality .
3. Use in Computational Chemistry Applications
- Summary of the Application: This compound can be used in computational chemistry applications for impressive simulation visualizations .
- Methods of Application or Experimental Procedures: The compound’s structure and properties can be analyzed using various computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
- Results or Outcomes: The outcomes of these simulations can provide valuable insights into the compound’s behavior and interactions, which can guide further research and application .
4. Use in Synthesis of Other Chemical Compounds
- Summary of the Application: “2-(3-(Dimethylamino)phenoxy)acetic acid” can be used as a starting material in the synthesis of various other chemical compounds .
- Methods of Application or Experimental Procedures: The specific procedures would depend on the target compound being synthesized. Typically, this would involve reactions under controlled conditions to form new bonds and create the desired compound .
- Results or Outcomes: The synthesized compounds can have a wide range of applications, depending on their specific properties .
安全和危害
未来方向
Phenoxy derivatives, such as 2-(3-(Dimethylamino)phenoxy)acetic acid, have been the subject of recent investigations into their synthesis and pharmacological activities . These studies may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
属性
IUPAC Name |
2-[3-(dimethylamino)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-4-3-5-9(6-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBGFSZQOWANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Dimethylamino)phenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



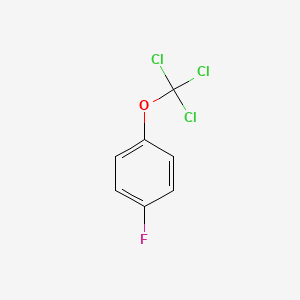
![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
